N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
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Overview
Description
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide is an aromatic hydrazide derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets through adsorption. In corrosion inhibition, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion . In biological systems, it may interact with cellular components to exert its antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N’-[(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide: Similar in structure but with a naphthalene ring instead of a benzene ring.
N’-[(E)-(4-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide: Contains a chromenyl group, showing different chemical properties.
Uniqueness
N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-20-14-8-7-11(9-13(14)18)10-16-17-15(19)12-5-3-2-4-6-12/h2-10,18H,1H3,(H,17,19)/b16-10+ |
InChI Key |
LXOANABFEOWJKR-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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